molecular formula C13H16BrFN2O B5860309 1-(4-Bromo-2-fluorophenyl)-3-cyclohexylurea

1-(4-Bromo-2-fluorophenyl)-3-cyclohexylurea

Cat. No.: B5860309
M. Wt: 315.18 g/mol
InChI Key: DTXUBWKKTKBOMD-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)-3-cyclohexylurea is an organic compound that features a urea moiety substituted with a 4-bromo-2-fluorophenyl group and a cyclohexyl group

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-cyclohexylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrFN2O/c14-9-6-7-12(11(15)8-9)17-13(18)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXUBWKKTKBOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-fluorophenyl)-3-cyclohexylurea typically involves the reaction of 4-bromo-2-fluoroaniline with cyclohexyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-fluorophenyl)-3-cyclohexylurea can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The urea moiety can be hydrolyzed to form the corresponding amine and isocyanate.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Nucleophilic substitution: Substituted derivatives with different functional groups.

    Oxidation and reduction: Oxidized or reduced forms of the original compound.

    Hydrolysis: Corresponding amine and isocyanate.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)-3-cyclohexylurea has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with unique properties.

    Organic Synthesis: Employed as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-3-cyclohexylurea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

  • 1-(4-Bromo-2-fluorophenyl)-3-phenylurea
  • 1-(4-Bromo-2-fluorophenyl)-3-methylurea
  • 1-(4-Bromo-2-fluorophenyl)-3-ethylurea

Uniqueness: 1-(4-Bromo-2-fluorophenyl)-3-cyclohexylurea is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

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